N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a benzoxazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and benzoxazole intermediates, followed by their coupling through an acetamide linkage.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Benzoxazole Intermediate: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrazole and benzoxazole intermediates through an acetamide linkage, typically using acetic anhydride as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Benzimidazole Derivatives: These compounds also feature a fused benzene and nitrogen-containing ring and are known for their medicinal properties.
Pyrazole Derivatives: These compounds are structurally similar and have applications in medicinal chemistry and agriculture.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to its combination of a pyrazole and benzoxazole ring, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-17(11-13-23-24)16-8-6-15(7-9-16)10-12-22-20(26)14-25-18-4-2-3-5-19(18)28-21(25)27/h2-9,11,13H,10,12,14H2,1H3,(H,22,26) |
InChI Key |
GPNXGASWUBNLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CN3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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